2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide
Description
Propriétés
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6O2S/c19-10(15-12-13-5-7-21-12)8-20-11-3-2-9(16-17-11)18-6-1-4-14-18/h1-7H,8H2,(H,13,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMZNESBSDRZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)OCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Synthesis of the pyridazine ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Introduction of the thiazole ring: The pyridazine derivative is further reacted with a thioamide to introduce the thiazole ring.
Final coupling reaction: The intermediate compound is then coupled with an appropriate acetamide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Structural Overview
The compound features several key structural components:
- Pyrazole ring : Known for its diverse biological activities.
- Pyridazine ring : Often associated with pharmacological properties.
- Thiazole group : Contributes to the compound's reactivity and interaction with biological targets.
These structural elements suggest that the compound may interact with various biological pathways, making it a candidate for drug development.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structural features indicate possible interactions with key biological targets, including:
- Kinases : Enzymes that play crucial roles in cellular processes. Compounds with similar structures have shown promising results in inhibiting kinase activity, which is vital for cancer treatment and inflammatory diseases.
Research indicates that compounds similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide exhibit significant biological activities, including:
- Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, with IC50 values suggesting potent cytotoxicity against specific types of cancer .
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of similar compounds, researchers found that derivatives exhibited significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines. The study reported IC50 values ranging from 0.01 µM to 49.85 µM, indicating strong potential for further development as anticancer agents .
Case Study 2: Kinase Inhibition
Another study focused on the kinase inhibition properties of structurally related compounds. The findings suggested that the presence of multiple heterocycles enhances binding affinity to kinase targets, leading to effective modulation of cancer cell proliferation pathways.
Mécanisme D'action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Structural Analogues
A. Heterocyclic Core Variations
- Pyridazine vs. Benzimidazole/Pyrimidine: Unlike benzimidazole-based acetamides (e.g., compounds 28–31 in ), which exhibit planar fused-ring systems, the pyridazine core in the target compound introduces a less electron-dense but more polarizable structure.
- Thiazole vs. Benzothiazole/Triazole : The thiazol-2-yl group in the target compound contrasts with benzothiazole derivatives (e.g., 5a–m in ) that include fused benzene rings for enhanced lipophilicity. Triazole-containing analogues (e.g., 9a–e in ) introduce additional hydrogen-bonding sites but may reduce metabolic stability due to increased polarity .
B. Substituent Effects
- Electron-Withdrawing Groups (EWGs) : Compounds like 11g () incorporate nitro groups on the thiazole or aryl rings, increasing polarity and reducing bioavailability compared to the target compound’s simpler thiazol-2-yl substituent .
- The target compound’s lack of such substituents may favor broader binding interactions .
Physicochemical Properties
The target compound’s moderate molecular weight (~320 g/mol) suggests favorable drug-likeness compared to bulkier analogues (>400 g/mol). However, the absence of melting point data limits direct solubility comparisons.
Activité Biologique
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide is a complex organic molecule characterized by its unique heterocyclic structure, which includes pyrazole, pyridazine, and thiazole moieties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Features
The structural composition of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Pyrazole | A five-membered ring containing two nitrogen atoms. |
| Pyridazine | A six-membered ring with two nitrogen atoms. |
| Thiazole | A five-membered ring containing sulfur and nitrogen. |
| Acetamide | An amide functional group contributing to reactivity. |
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in the realms of antimicrobial , anticancer , and anti-inflammatory effects.
Anticancer Activity
Recent studies have shown that derivatives of pyrazole and pyridazine possess notable anticancer properties. For instance, compounds related to our target have demonstrated cytotoxic effects against various cancer cell lines:
- MCF7 (breast cancer) : IC50 values reported at approximately 3.79 µM.
- SF-268 (brain cancer) : IC50 values around 12.50 µM.
- NCI-H460 (lung cancer) : IC50 values near 42.30 µM .
These findings suggest that the target compound may similarly inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Kinase Inhibition
The presence of heterocyclic rings in the compound indicates potential interaction with kinases, which are pivotal in regulating cellular processes. Compounds structurally similar to our target have been shown to inhibit various kinases:
- Aurora-A Kinase : IC50 values as low as 0.067 µM were observed for related compounds .
- CDK2 (Cyclin-dependent kinase 2) : Inhibition reported with IC50 values around 25 nM .
These interactions highlight the compound's potential as a therapeutic agent in cancer treatment by targeting specific kinase pathways.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:
- Interfere with Enzyme Activity : By binding to active sites on kinases or other enzymes, thereby inhibiting their function.
- Modulate Receptor Activity : Potentially affecting neurotransmission pathways or inflammatory responses.
- Induce Apoptosis : Triggering programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological efficacy of pyrazole derivatives:
- Study on Pyrazole Derivatives :
- In Silico Studies :
-
Comparative Analysis :
- Similar compounds were evaluated for their biological activity, revealing that modifications in substituents can significantly alter potency and selectivity against specific targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(thiazol-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step pathways, such as coupling pyridazine derivatives with thiazole-acetamide moieties. Key steps include:
- Step 1 : Activation of the pyridazine ring at the 3-position via nucleophilic substitution with 1H-pyrazole .
- Step 2 : Introduction of the acetamide-thiazole group via amidation or thiourea-mediated coupling .
- Critical Parameters : Reaction temperature (70–100°C), solvent choice (DMF or ethanol), and catalysts (e.g., NaH for deprotonation) significantly impact yields (45–58% reported for analogs) .
Q. How is the compound structurally characterized to confirm purity and identity?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- IR Spectroscopy : Confirmation of carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3200 cm) functionalities .
- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., CHNOS, ~344.34 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies (e.g., enzyme inhibition vs. no activity) may arise from:
- Structural Analog Comparisons : Test analogs with modified substituents (e.g., thiophene vs. pyrazole) to isolate pharmacophores .
- Assay Standardization : Validate bioactivity using consistent protocols (e.g., fixed ATP concentrations in kinase assays) .
- Computational Docking : Compare binding poses across protein isoforms to explain selectivity variations .
Q. What experimental strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., –OH or –SOH) at non-critical positions via post-synthetic modifications .
- Formulation Studies : Use co-solvents (PEG 400) or liposomal encapsulation to enhance aqueous solubility .
- Pharmacokinetic Profiling : Monitor plasma stability via LC-MS to identify metabolic hotspots (e.g., pyridazine ring oxidation) .
Q. How can computational modeling validate the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to enzymes (e.g., human leukocyte elastase) over 100 ns to assess stability .
- Docking Validation : Cross-reference predicted binding affinities with experimental IC values from fluorescence polarization assays .
- QSAR Analysis : Corrogate substituent electronic properties (Hammett constants) with activity trends .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Y = \text{Bottom} + (\text{Top} - \text{Bottom})/(1 + 10^{\text{LogEC}_{50} - X})}) to calculate IC .
- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates in triplicate experiments .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Methodological Answer :
- Core Modifications : Synthesize derivatives with substitutions at the pyridazine 6-position (e.g., Cl, OMe) and thiazole 2-position (e.g., CF) .
- Activity Clustering : Group analogs by IC ranges (e.g., <1 μM, 1–10 μM) and correlate with steric/electronic descriptors (e.g., logP, polar surface area) .
Contradiction and Reproducibility
Q. Why might synthetic yields vary significantly across laboratories?
- Methodological Answer : Variations arise from:
- Reagent Purity : Impurities in starting materials (e.g., <95% pyridazine) reduce coupling efficiency .
- Oxygen Sensitivity : Thiazole intermediates may degrade if reactions are not conducted under inert atmospheres .
- Workup Protocols : Inadequate washing (e.g., skipping NaHCO for acid removal) lowers purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
